
N-Nitroso-3-hydroxypiperidine
Overview
Description
N-Nitroso-3-hydroxypiperidine, also known as this compound, is a useful research compound. Its molecular formula is C5H10N2O2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-Nitroso-3-hydroxypiperidine, also known as 1-nitrosopiperidin-3-ol, primarily targets DNA in the body . The compound forms potent electrophilic alkylating agents that interact with DNA .
Mode of Action
The compound interacts with its targets through a process of spontaneous decomposition or metabolic activation . This leads to the formation of reactive intermediates, which subsequently react with the DNA of target tissues to form altered bases . This interaction initiates carcinogenesis .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of altered bases in DNA . These changes in the DNA structure can lead to mutations and the initiation of carcinogenesis .
Pharmacokinetics
It is known that n-nitroso compounds, in general, can be metabolically activated in the body . This activation can lead to the formation of reactive intermediates that can interact with DNA .
Result of Action
The primary result of this compound’s action is the initiation of carcinogenesis . This occurs due to the formation of altered bases in the DNA, which can lead to mutations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of N-nitrosamines in drug products is currently an area of high regulatory and industry scrutiny . Risk management processes and considerations have been developed to address N-nitrosamines in final drug products .
Biochemical Analysis
Biochemical Properties
N-Nitroso-3-hydroxypiperidine plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves cytochrome P450 enzymes, which are responsible for the metabolic activation of this compound. This compound undergoes α-hydroxylation, leading to the formation of reactive intermediates that can interact with cellular macromolecules . These interactions can result in the modification of proteins and DNA, potentially leading to mutagenic and carcinogenic effects.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it has been identified as a potent esophageal carcinogen in rats . The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the metabolic activation of this compound by cytochrome P450 enzymes can lead to the formation of DNA adducts, which can interfere with normal cellular processes and promote carcinogenesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can bind to cellular macromolecules, such as proteins and DNA . The binding interactions can result in enzyme inhibition or activation, as well as changes in gene expression. For instance, the formation of DNA adducts can cause mutations and disrupt normal cellular functions, contributing to the carcinogenic potential of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the formation of DNA adducts and other reactive intermediates can persist over time, leading to sustained cellular damage and an increased risk of carcinogenesis . Additionally, the stability of this compound in various experimental conditions can affect its overall impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may cause minimal cellular damage, while higher doses can lead to significant toxic and adverse effects . For example, high doses of this compound have been associated with increased DNA damage and a higher incidence of tumors in animal studies . Understanding the dosage effects is crucial for assessing the potential risks and benefits of this compound in biochemical research.
Metabolic Pathways
This compound is involved in metabolic pathways that include its activation by cytochrome P450 enzymes. The key metabolic activation pathway is α-hydroxylation, which leads to the formation of reactive intermediates . These intermediates can interact with cellular macromolecules, resulting in the modification of proteins and DNA. The metabolic pathways of this compound are essential for understanding its biochemical properties and potential effects on cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be taken up by cells and distributed to different cellular compartments, where it can exert its effects . The localization and accumulation of this compound within specific tissues can impact its overall activity and function.
Subcellular Localization
This compound can localize to specific subcellular compartments, where it can influence its activity and function. The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is important for elucidating its molecular mechanisms and potential effects on cellular processes.
Biological Activity
N-Nitroso-3-hydroxypiperidine (NHP) is a nitrosamine compound that has garnered attention due to its significant biological activity, particularly in relation to mutagenicity and potential carcinogenicity. This article delves into the biological effects, mechanisms of action, and relevant research findings surrounding NHP.
Chemical Structure and Properties
NHP is characterized by a piperidine ring with a hydroxyl group and a nitroso group attached. Its molecular formula is CHNO. The presence of the hydroxyl group distinguishes it from other nitrosamines, potentially influencing its solubility and reactivity in biological systems.
Mechanisms of Biological Activity
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Interaction with Cellular Macromolecules :
- NHP exhibits significant reactivity with proteins and nucleic acids, which can lead to mutagenic effects. This is primarily due to its ability to form DNA adducts, which are alterations in DNA structure that can disrupt normal cellular functions .
- The compound has been shown to interact with cytochrome P450 enzymes, critical for drug metabolism and detoxification processes. This interaction may alter the metabolism of various drugs, leading to increased toxicity or altered efficacy.
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Genotoxicity :
- The genotoxic potential of NHP has been established through various studies demonstrating its ability to induce mutations in genetic material. The primary mode of action involves metabolic activation leading to the formation of reactive intermediates that can bind to DNA .
- Case studies indicate that exposure to NHP can lead to significant DNA damage in laboratory animal models, raising concerns about its carcinogenic potential .
Case Studies
- Animal Studies : Research involving Syrian golden hamsters exposed to NHP revealed the formation of specific DNA adducts, such as O-methylguanine (O-Me-Gua), which are known markers of genotoxicity. These adducts were found predominantly in the liver, indicating that this organ is a primary site for NHP-induced carcinogenesis .
- In Vitro Studies : In vitro assays have demonstrated that NHP can induce mutations in various cell lines. For instance, studies using V79 cells showed dose-dependent increases in mutation frequency when exposed to NHP under metabolic activation conditions .
Summary of Key Research Findings
Study Type | Findings |
---|---|
Animal Studies | Formation of O-Me-Gua adducts in liver; significant DNA damage observed |
In Vitro Assays | Induction of mutations in V79 cells; dose-dependent response noted |
Interaction Studies | Altered activity of cytochrome P450 enzymes affecting drug metabolism |
Potential Therapeutic Applications
Despite its potential hazards, NHP's unique chemical structure may also offer therapeutic possibilities. Its interactions with cytochrome P450 enzymes suggest it could be explored as a precursor in drug synthesis or as part of a strategy for targeted drug delivery systems.
Scientific Research Applications
Chemical Properties and Mechanism of Action
N-Nitroso-3-hydroxypiperidine is characterized by its unique structure, which includes a hydroxyl group attached to a piperidine ring. This structural feature influences its reactivity and biological interactions, making it distinct from other nitrosamines. The compound's ability to interact with cellular macromolecules is particularly notable, as it can affect enzyme activity, particularly involving cytochrome P450 enzymes that are crucial for drug metabolism and detoxification processes.
Scientific Research Applications
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Carcinogenicity Studies :
- This compound has been extensively studied for its potential carcinogenic properties. Research indicates that it can induce mutagenic effects through interactions with DNA and proteins, raising concerns about its role in cancer development .
- A study highlighted the dose-response relationship of N-nitroso compounds in animal models, providing insights into their carcinogenic potential .
- Biochemical Interaction Studies :
- Toxicological Assessments :
-
Pharmacological Research :
- The compound's interaction with cytochrome P450 enzymes makes it a candidate for studying drug metabolism. Understanding how this compound affects these enzymes can aid in predicting drug interactions and toxicity profiles.
Case Study 1: Carcinogenicity in Animal Models
A significant study examined the carcinogenic effects of this compound in rats. The findings demonstrated a clear dose-dependent relationship between exposure levels and tumor incidence, particularly in the liver and respiratory tract. This study emphasized the need for regulatory scrutiny regarding exposure limits in food products and consumer products containing nitrosamines .
Case Study 2: Biochemical Pathway Analysis
Research conducted on the metabolic activation of this compound revealed that it forms DNA adducts upon metabolic conversion. These adducts were linked to mutagenic outcomes, underscoring the compound's potential as a model for studying nitrosamine-induced carcinogenesis .
Comparative Analysis Table
Compound Name | Structure Features | Unique Properties |
---|---|---|
This compound | Hydroxyl group on piperidine ring | Influences enzyme activity; potential carcinogen |
N-Nitrosopiperidine | Piperidine ring with a nitroso group | Strongly carcinogenic; widely studied |
N-Nitroso-N-methylpyrrolidine | Pyrrolidine ring instead of piperidine | Exhibits different biological activities |
N-Nitrosodiethylamine | Two ethyl groups attached to nitrogen | Commonly studied for mutagenic effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-Nitroso-3-hydroxypiperidine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nitrosation of 3-hydroxypiperidine using sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl or H₂SO₄). Reaction parameters such as pH (ideally 2–4), temperature (0–5°C to minimize side reactions), and stoichiometric ratios of nitrosating agents should be optimized. Kinetic studies suggest using catalytic agents (e.g., thiocyanate ions) to accelerate nitrosation rates . Validate purity via HPLC with UV detection (λ = 230–240 nm) or GC-MS using a polar capillary column (e.g., DB-WAX).
Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?
- Methodological Answer : Follow OSHA and REACH guidelines:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
- Storage : Keep in amber glass containers under inert gas (N₂ or Ar) at –20°C to prevent degradation. Avoid proximity to amines or nitrosating agents to prevent unintended reactions .
Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?
- Methodological Answer : Employ hyphenated techniques like LC-MS/MS (MRM mode) or GC-TEA (Thermal Energy Analyzer) for specificity. For non-volatile impurities, use reverse-phase HPLC with a C18 column and mobile phase gradients (e.g., water:acetonitrile with 0.1% formic acid). Calibrate against certified reference standards to ensure accuracy .
Advanced Research Questions
Q. How do pH and temperature variations affect the stability and degradation pathways of this compound?
- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) reveal that degradation occurs via denitrosation or hydroxyl group oxidation. Monitor degradation products (e.g., 3-hydroxypiperidine, nitrous oxide) using LC-HRMS. At pH > 7, base-catalyzed hydrolysis dominates, while acidic conditions favor thermal denitrosation. Use Arrhenius modeling to predict shelf-life .
Q. What experimental strategies can resolve contradictions in carcinogenicity data for this compound across in vitro and in vivo models?
- Methodological Answer : Address discrepancies by:
- Dose-Response Analysis : Use the Ames test (TA100 strain) with metabolic activation (S9 fraction) for mutagenicity screening.
- In Vivo Validation : Conduct rodent bioassays with controlled dosing regimens (oral/gavage) and histopathological examination.
- Mechanistic Studies : Apply COMET assays or γ-H2AX foci analysis to assess DNA damage specificity .
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Methodological Answer : Use DFT (Density Functional Theory) to calculate electrophilicity indices and nitroso group reactivity. Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with cytochrome P450 enzymes or DNA bases. Validate predictions with in vitro microsomal assays (e.g., NADPH-dependent metabolic activation) .
Q. What methodologies detect and quantify this compound in complex matrices like biological fluids or environmental samples?
- Methodological Answer : For biological matrices (e.g., plasma), use SPE (Solid-Phase Extraction) with mixed-mode sorbents (e.g., Oasis MCX) followed by LC-MS/MS. In environmental samples, employ EPA Method 521 for GC-NCI-MS (Negative Chemical Ionization) with isotope dilution (e.g., ¹⁵N-labeled internal standards) to correct for matrix effects .
Q. Data Contradiction & Validation
Q. How should researchers address discrepancies in nitrosation kinetics reported for tertiary amines like 3-hydroxypiperidine?
- Methodological Answer : Reconcile variations by standardizing reaction conditions (e.g., buffer ionic strength, nitrosating agent purity). Use stopped-flow spectrophotometry to measure real-time kinetics. Compare data across multiple labs using inter-laboratory validation protocols .
Q. What statistical approaches are recommended for meta-analysis of conflicting toxicological datasets?
- Methodological Answer : Apply random-effects models to account for heterogeneity. Use sensitivity analysis to evaluate outlier studies. Tools like RevMan or R’s metafor package can pool data and calculate weighted effect sizes .
Properties
IUPAC Name |
1-nitrosopiperidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-5-2-1-3-7(4-5)6-9/h5,8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVPQZJTIBYSOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)N=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70875580 | |
Record name | N-Nitroso-3-hydroxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70875580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.000225 [mmHg] | |
Record name | N-Nitroso-3-hydroxypiperidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21290 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
55556-85-9 | |
Record name | 1-Nitroso-3-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55556-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Nitroso-3-hydroxypiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055556859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nitroso-3-hydroxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70875580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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